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UR-144 N-pentanoic acid metabolite-d5

Cat. No.: B1163938
M. Wt: 346.5
InChI Key: UUTHIAPDCFFQKQ-FOZLTFMXSA-N
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Description

Overview of Synthetic Cannabinoid Structural Diversity and Metabolic Significance

Synthetic cannabinoids represent a broad and heterogeneous class of compounds, not chemically similar to classic cannabinoids but analogous in their pharmacological activity. redwoodtoxicology.com They are generally characterized by a core structure, a linker, and a side chain, with modifications to any of these components leading to a vast number of analogues. Major structural groups include, but are not limited to, naphthoylindoles (e.g., JWH-018), phenylacetylindoles (e.g., JWH-250), and alicyclic indoles (e.g., XLR-11). redwoodtoxicology.comunodc.org This structural diversity is a key feature of the synthetic cannabinoid phenomenon, with new derivatives constantly being synthesized to circumvent legal controls. unodc.org

The metabolic significance of these compounds is a critical area of study. Synthetic cannabinoids are extensively metabolized in the human body, primarily through oxidation and glucuronide conjugation. redwoodtoxicology.com The parent compound is often present in very low concentrations or is entirely absent in biological samples like urine, making the detection of metabolites the only viable strategy for confirming exposure. redwoodtoxicology.comcaymanchem.com Unlike THC, which is metabolized to one major active metabolite, many synthetic cannabinoids are biotransformed into multiple phase I metabolites that can retain significant biological activity. acs.org These active metabolites may exhibit high affinity for cannabinoid receptors, potentially prolonging the physiological and psychotropic effects of the parent compound. acs.orgnih.gov This metabolic complexity underscores the importance of identifying stable and unique marker metabolites for each synthetic cannabinoid to ensure accurate toxicological analysis.

The Indole-3-ylcycloalkyl Ketone Class: Focus on UR-144 and its Analogues

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a member of the indole-3-ylcycloalkyl ketone class of synthetic cannabinoids. acs.orgwikipedia.org This class was originally explored for its potential therapeutic applications, with a focus on developing ligands with high affinity and selectivity for the peripheral CB2 cannabinoid receptor over the central CB1 receptor. acs.orgnih.gov The tetramethylcyclopropyl group, in particular, was found to confer high-affinity agonism at the CB2 receptor. acs.org

The structure-activity relationship within this class is influenced by substitutions at various positions. For instance, variations in the N1 substituted indole (B1671886) side chain have been shown to significantly impact CB2 receptor activity. acs.org UR-144 itself has a pentyl side chain and demonstrates high affinity for the CB2 receptor (Ki = 1.8 nM) but is significantly less potent at the CB1 receptor (Ki = 150 nM). wikipedia.org A well-known analogue of UR-144 is XLR-11, which is the 5-fluoro-pentyl variant. The substitution of a terminal hydrogen with fluorine on the pentyl chain is a common structural modification in synthetic cannabinoids that can alter potency. frontiersin.org The metabolic profiles of such paired compounds, like UR-144 and XLR-11, often share similar major pathways. frontiersin.org

Rationale for Deuterated Metabolite Standards in Advanced Analytical Science

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), internal standards are essential for achieving precision and accuracy. clearsynth.comscioninstruments.com An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. aptochem.com Stable isotope-labeled internal standards, such as those substituted with deuterium (B1214612) (a stable isotope of hydrogen), are considered the gold standard for mass spectrometry-based quantification. scioninstruments.com

The use of deuterated standards offers several key advantages:

Co-elution: A deuterated standard will have nearly identical chromatographic retention time to the non-labeled analyte, meaning they elute from the chromatography column at the same time. aptochem.com

Similar Ionization Efficiency: It will experience similar ionization efficiency and matrix effects in the mass spectrometer's ion source. Matrix effects, where other compounds in a complex sample can suppress or enhance the ionization of the target analyte, are a significant source of error. clearsynth.comscioninstruments.com

Correction for Variability: By adding a known amount of the deuterated standard to a sample at the beginning of the preparation process, it can account for analyte loss during extraction, as well as for variations in injection volume and instrument response. aptochem.com

Improved Accuracy and Precision: The ratio of the signal from the analyte to the signal from the internal standard is used for quantification, which corrects for the aforementioned sources of variability and leads to more robust and reliable results. clearsynth.comttb.gov

Contextualization of UR-144 N-pentanoic acid metabolite-d5 within Research Methodologies

This compound is a deuterated version of the UR-144 N-pentanoic acid metabolite, a primary urinary metabolite of the parent synthetic cannabinoid UR-144. ark-tdm.comsigmaaldrich.com The parent compound, UR-144, undergoes phase I metabolism where the terminal carbon of the pentyl side chain is oxidized, first to a hydroxyl group (N-(5-hydroxypentyl) metabolite) and then further to a carboxylic acid, forming the N-pentanoic acid metabolite. frontiersin.orgcaymanchem.com

In research and forensic methodologies, this compound serves as an internal standard for the accurate quantification of the UR-144 N-pentanoic acid metabolite in biological matrices such as urine. sigmaaldrich.comcaymanchem.com For example, in developing and validating LC-MS/MS methods for the detection of synthetic cannabinoid use, a laboratory would add a precise amount of this compound to urine samples. nih.gov During analysis, the mass spectrometer can differentiate between the metabolite and its deuterated standard due to the mass difference imparted by the five deuterium atoms. caymanchem.com This allows for the precise calculation of the concentration of the UR-144 N-pentanoic acid metabolite in the sample, providing a reliable confirmation of UR-144 exposure. ark-tdm.comnih.gov Its use is critical in studies aiming to determine the pharmacokinetic profile of UR-144 and in developing sensitive and specific methods for routine drug testing. nih.govnih.gov

Properties

Molecular Formula

C21H22D5NO3

Molecular Weight

346.5

InChI

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D

InChI Key

UUTHIAPDCFFQKQ-FOZLTFMXSA-N

SMILES

O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H]

Synonyms

XLR11 N-pentanoic acid metabolite-d5

Origin of Product

United States

Biochemical Pathways and Biotransformation of Ur 144 to N Pentanoic Acid Metabolite

Major Phase I Metabolic Transformations of UR-144

Phase I metabolism of UR-144 is characterized by a variety of oxidative reactions. drughunter.comyoutube.com The primary transformations include hydroxylation, carboxylation, and N-dealkylation. uts.edu.auresearchgate.net Hydroxylation can occur at multiple positions on the molecule, including the N-pentyl chain and the indole (B1671886) ring. nih.gov For synthetic cannabinoids with N-pentyl side chains like UR-144, metabolism is preferentially directed towards this chain. jefferson.edunih.gov

Key Phase I metabolic reactions for UR-144 include:

Monohydroxylation: The addition of a single hydroxyl group, most commonly on the pentyl side chain (e.g., N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites). jefferson.edumarshall.edu These monohydroxylated metabolites are often the recommended targets for screening. nih.gov

Dihydroxylation: The addition of two hydroxyl groups. uts.edu.auresearchgate.net

Carboxylation: Further oxidation of the N-pentyl chain, following initial hydroxylation, results in the formation of the UR-144 N-pentanoic acid metabolite. uts.edu.aunih.gov

Ketone Formation: Oxidation can also lead to the formation of ketone groups. uts.edu.auresearchgate.net

N-Dealkylation: The removal of the pentyl group from the indole nitrogen. uts.edu.auresearchgate.net

Combinations of these transformations are also common, leading to metabolites that are, for example, both hydroxylated and carboxylated. nih.gov

Metabolic Transformation Description Resulting Metabolite Type
Hydroxylation Addition of one or more -OH groups, primarily on the N-pentyl chain.N-(hydroxypentyl) metabolites, dihydroxy metabolites.
Carboxylation Oxidation of the terminal carbon of the N-pentyl chain to a carboxylic acid.N-pentanoic acid metabolite.
Ketone Formation Oxidation of a secondary alcohol to a ketone.Hydroxy and ketone metabolites.
N-Dealkylation Cleavage of the N-pentyl side chain from the indole core.Dealkylated indole metabolite.

Enzymatic Systems Involved in N-alkane Side Chain Oxidation (e.g., Cytochrome P450 Isoforms)

The oxidative metabolism of UR-144 is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. sigmaaldrich.comnih.govyoutube.com These microsomal hemoproteins are central to the biotransformation of a vast range of xenobiotics. nih.gov

Studies using recombinant human CYP enzymes have identified the specific isoforms responsible for metabolizing UR-144. Research indicates that:

CYP1A2 and CYP2C19 also show metabolic activity towards UR-144, although their contribution is considered minor compared to CYP3A4. nih.govnih.gov

Other isoforms, such as CYP2B6, have also been implicated in the metabolism of UR-144. nih.gov

The process of N-alkane oxidation by these enzymes involves the activation of molecular oxygen to introduce a hydroxyl group into the alkane chain, initiating a cascade of further oxidative reactions. nih.gov

CYP Isoform Role in UR-144 Metabolism Reference
CYP3A4 Major contributor nih.gov
CYP1A2 Minor contributor nih.gov
CYP2C19 Minor contributor nih.gov
CYP2B6 Implicated in metabolism nih.gov

Formation Mechanism of the UR-144 N-pentanoic acid metabolite

The UR-144 N-pentanoic acid metabolite is not formed in a single step but is the end product of a multi-step oxidative pathway acting on the N-pentyl side chain. bertin-bioreagent.comcaymanchem.comjefferson.edu This metabolic sequence is a common pathway for many drugs and xenobiotics containing alkyl chains. drughunter.com

The formation mechanism proceeds as follows:

Initial Hydroxylation: The terminal methyl group (ω-carbon) of the N-pentyl chain of UR-144 is hydroxylated by CYP enzymes (primarily CYP3A4) to form the N-(5-hydroxypentyl) metabolite. jefferson.edumdpi.com Hydroxylation can also occur at the penultimate carbon (ω-1), yielding the N-(4-hydroxypentyl) metabolite. marshall.edu

Oxidation to Aldehyde: The primary alcohol (N-(5-hydroxypentyl) metabolite) is further oxidized to an aldehyde intermediate. uts.edu.au

Oxidation to Carboxylic Acid: The aldehyde intermediate is then rapidly oxidized to a carboxylic acid, yielding the final UR-144 N-pentanoic acid metabolite. uts.edu.aunih.gov

This pathway from alcohol to carboxylic acid is a classic detoxification route that significantly increases the water solubility of the compound, preparing it for renal excretion. youtube.com The detection of both the N-(5-hydroxypentyl) and N-pentanoic acid metabolites in biological samples confirms this metabolic progression. mdpi.comnih.gov

In Vitro Models for Studying UR-144 Metabolism (e.g., Hepatocyte Incubation, Fungal Biotransformation)

To understand the metabolic fate of UR-144 without administering it to humans, several in vitro (laboratory-based) models are employed. These systems simulate the metabolic processes of the human liver. nih.gov

Human Liver Microsomes (HLM): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of Phase I enzymes, particularly CYPs. sigmaaldrich.comnih.gov They are widely used to study the initial oxidative transformations of drugs. nih.govnih.gov Incubations of UR-144 with HLM have been instrumental in identifying the primary metabolites and the specific CYP isoforms involved. nih.govnih.gov

Hepatocyte Incubation: Incubations using intact, cryopreserved primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies. nih.govnews-medical.netbioivt.com Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete and predictive profile of a compound's biotransformation. nih.govnih.govnih.gov Studies with hepatocytes have confirmed that UR-144 undergoes extensive metabolism, leading to the formation of numerous metabolites, including the N-pentanoic acid derivative. nih.gov

Fungal Biotransformation: Certain microorganisms, particularly the filamentous fungus Cunninghamella elegans, possess CYP enzyme systems that show remarkable similarity to those in mammals. researchgate.netnih.gov This fungus is used as a microbial model of mammalian metabolism. ufrgs.br Incubating UR-144 with C. elegans can produce large quantities of metabolites, which is highly advantageous for isolating them for definitive structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This model has been shown to produce a wide array of UR-144 metabolites, including hydroxylated, carboxylated, and N-dealkylated products. uts.edu.auresearchgate.net

Comparison of In Vitro Metabolic Profiles Across Different Models

While all the aforementioned models are valuable, they can yield slightly different metabolic profiles. Comparing the results across these systems provides a more comprehensive understanding of UR-144 metabolism.

HLM vs. Hepatocytes: HLM are excellent for identifying CYP-mediated Phase I metabolites but lack the full enzymatic machinery for Phase II conjugation reactions (like glucuronidation) that are present in intact hepatocytes. nih.govnih.gov Therefore, hepatocyte models provide a more complete picture of both Phase I and Phase II metabolism. nih.gov

C. elegans vs. Human-derived Systems: Cunninghamella elegans is highly effective at generating a diverse range of Phase I metabolites, many of which are identical to those produced in human systems. uts.edu.aunih.gov For UR-144, the fungus was shown to produce dihydroxy, carboxy and hydroxy, and hydroxy and ketone metabolites that were also identified in HLM incubations. nih.gov However, the fungal model may not always replicate the exact ratios of metabolites seen in human systems and is generally less effective at producing common human Phase II metabolites like glucuronides. jefferson.eduresearchgate.net Despite these limitations, its ability to produce metabolites in large amounts makes it a powerful complementary tool to HLM and hepatocyte studies. nih.gov

In Vitro Model Strengths Limitations Metabolites Detected for UR-144
Human Liver Microsomes (HLM) Good for identifying Phase I metabolites; allows for CYP isozyme mapping. nih.govnih.govLacks most Phase II enzymes; may not fully predict in vivo clearance. nih.govMonohydroxylated metabolites, N-pentanoic acid metabolite. nih.govnih.govnih.gov
Human Hepatocytes Gold standard; contains both Phase I and II enzymes; better in vivo prediction. nih.govnews-medical.netMore complex and costly to use than microsomes. bioivt.comHydroxylated metabolites, N-pentanoic acid metabolite, glucuronidated metabolites. nih.gov
Cunninghamella elegans Produces large quantities of metabolites for structural analysis; cost-effective. nih.govufrgs.brMay not perfectly replicate human metabolite ratios; limited Phase II metabolism. jefferson.eduresearchgate.netHydroxylated, dihydroxylated, carboxylated, and N-dealkylated metabolites. uts.edu.auresearchgate.net

Pharmacokinetic and Dispositional Research of Ur 144 Metabolites in Pre Clinical and in Vitro Systems

In Vitro Pharmacokinetics: Metabolic Stability and Clearance Assessments

The UR-144 N-pentanoic acid metabolite is a recognized product of the in vitro metabolism of its parent compound, UR-144. nih.gov Its formation has been confirmed in various experimental systems designed to assess metabolic stability. In assays using pooled human liver microsomes (pHLM), UR-144 is readily metabolized, leading to the detection of the N-pentanoic acid metabolite, among others. nih.gov This demonstrates that the metabolic pathways for its formation are present in the human liver.

Studies have also explored alternative in vitro models. The fungus Cunninghamella elegans, which possesses a cytochrome P450 (CYP) enzyme system similar to that of mammals, has been used to study the metabolism of UR-144. nih.govnih.gov Incubation of UR-144 with C. elegans resulted in the formation of various metabolites, including those produced by carboxylation of the N-pentyl side chain. nih.gov

Furthermore, investigations into the metabolism of structurally related synthetic cannabinoids have provided additional insight. When XLR-11, the 5-fluoro analog of UR-144, was incubated with pooled human hepatocytes, it underwent defluorination to form UR-144 metabolites, with the UR-144 pentanoic acid metabolite being identified as a major product. nih.gov This cross-formation highlights its importance as a biomarker for the consumption of multiple synthetic cannabinoids. The consistent detection of this metabolite across different in vitro systems points to its stability under these conditions and its significance as a terminal metabolite.

Dispositional Studies in Animal Models (e.g., Rodents) for Metabolite Profiling

While specific dispositional studies in animal models focusing exclusively on the UR-144 N-pentanoic acid metabolite are not extensively detailed in the available literature, research on the parent compound provides context. The parent drug, UR-144, has been shown to elicit cannabinoid-like effects, including bradycardia and hypothermia, in rats, indicating its biological activity in rodent models. wikipedia.org

Metabolism studies of synthetic cannabinoids often utilize animal models like rats and mice to predict human metabolic pathways. nih.gov Although direct profiling of the N-pentanoic acid metabolite in rodent plasma or tissue is not widely published, it is identified as a primary urinary metabolite in humans. cerilliant.comsigmaaldrich.com This suggests that it is a significant product of in vivo disposition and is readily excreted. The detection of numerous UR-144 metabolites in human urine samples from clinical and forensic casework further underscores that the parent compound is extensively metabolized in the body. nih.gov

Biotransformation Kinetics and Metabolite Formation Rates in Experimental Systems

The formation of the UR-144 N-pentanoic acid metabolite is a key step in the biotransformation of UR-144. In vitro studies indicate that the parent compound is extensively metabolized, primarily by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A2. nih.gov This enzymatic action leads to a significant decrease in the parent compound concentration during incubations with human liver microsomes. nih.gov

In experiments using human hepatocytes with the related compound XLR-11, the UR-144 pentanoic acid metabolite was identified as one of the major metabolites based on mass spectrometry peak areas after just one to three hours of incubation. nih.gov Similarly, analyses of human urine samples have found that the N-pentanoic acid metabolite is one of the most abundant metabolites detected following UR-144 consumption. nih.gov While precise formation rate constants are not always reported, the consistent and abundant detection of this metabolite across different experimental systems points to a rapid and efficient biotransformation process.

The following table summarizes the experimental systems used to study the formation of the UR-144 N-pentanoic acid metabolite.

Experimental SystemParent Compound(s)Key FindingReference(s)
Pooled Human Liver Microsomes (pHLM)UR-144N-pentanoic acid metabolite detected as a product of Phase I metabolism. nih.gov
Pooled Human HepatocytesXLR-11UR-144 pentanoic acid identified as a major metabolite following defluorination of XLR-11. nih.gov
Cunninghamella elegansUR-144Metabolized via carboxylation, among other pathways. nih.gov
Human Urine (In Vivo)UR-144N-pentanoic acid metabolite is one of the most abundant metabolites detected. nih.gov

Receptor Binding and Functional Activity Profiling of Metabolites in Cellular Assays

A cannabinoid receptor bioassay was conducted to characterize the potency of various UR-144 metabolites at both CB1 and CB2 receptors. marshall.edu In this assay, the UR-144 N-pentanoic acid metabolite was found to have a half-maximal effective concentration (EC₅₀) of 219 ng/mL for the CB2 receptor. marshall.edu However, it demonstrated low potency at the CB1 receptor, with an EC₅₀ value considered to be greater than 1,000 ng/mL, indicating a lack of significant activity at this receptor which is typically associated with psychoactive effects. marshall.edu

This profile shows a significant reduction in potency at both receptors compared to the parent compound, UR-144, which had EC₅₀ values of 8.5 ng/mL and 3.6 ng/mL at the CB1 and CB2 receptors, respectively. marshall.edu This suggests that the metabolic conversion of UR-144 to its N-pentanoic acid metabolite represents a detoxification pathway, substantially diminishing the cannabinoid activity.

The table below details the functional activity of the UR-144 N-pentanoic acid metabolite compared to its parent compound.

CompoundCB1 Receptor EC₅₀ (ng/mL)CB2 Receptor EC₅₀ (ng/mL)Reference
UR-1448.53.6 marshall.edu
UR-144 N-pentanoic acid metabolite>1000219 marshall.edu

Role of Ur 144 N Pentanoic Acid Metabolite D5 As an Analytical Reference Standard

Importance of Deuterated Standards in Quantitative Mass Spectrometry

Deuterated standards, such as UR-144 N-pentanoic acid metabolite-d5, are indispensable tools in quantitative mass spectrometry. cerilliant.comcaymanchem.com These standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle alteration in mass is the key to their utility. In mass spectrometry, the instrument separates ions based on their mass-to-charge ratio. A deuterated standard is chemically almost identical to its non-deuterated counterpart (the analyte of interest), meaning it behaves similarly during sample preparation, chromatography, and ionization. nih.gov However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. nih.gov

This distinction allows the deuterated standard to serve as a reliable internal benchmark. Any variations that occur during the analytical process, such as loss of sample during extraction, fluctuations in instrument response, or matrix effects where other components in a sample interfere with the analysis, will affect both the analyte and the deuterated standard to a similar degree. By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. nih.govbevital.no The use of deuterated standards is a widely accepted practice for enhancing the quality and reliability of quantitative mass spectrometry data. labor-staber.de

Application as an Internal Standard in Research and Forensic Analytical Methods

This compound is specifically designed and utilized as an internal standard for the quantification of its non-deuterated analogue, UR-144 N-pentanoic acid metabolite, in various biological matrices. caymanchem.comnih.gov This is particularly crucial in forensic toxicology, clinical toxicology, and urine drug testing, where the accurate measurement of synthetic cannabinoid metabolites is essential for legal and medical purposes. cerilliant.comsigmaaldrich.com The parent compound, UR-144, is a synthetic cannabinoid, and its N-pentanoic acid metabolite is a primary marker of exposure found in urine. cerilliant.comcerilliant.com

In practice, a known quantity of this compound is added to a biological sample (e.g., urine or blood) at the beginning of the analytical workflow. ojp.gov The sample is then processed, and both the metabolite and its deuterated internal standard are measured simultaneously by a mass spectrometric method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.com The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This method has been successfully applied in the analysis of synthetic cannabinoids in oral fluid and urine. nih.govresearchgate.net

Below is a table representing typical validation data for the quantification of synthetic cannabinoids using deuterated internal standards, demonstrating the performance of such methods.

AnalyteInternal StandardLimit of Quantitation (LOQ) (ng/mL)Recovery (%)Matrix Effect (%)
UR-144UR-144-d51.092.3 - 111.590.2 - 112.9
XLR-11XLR-11-d51.092.3 - 111.590.2 - 112.9

This table is a representation of data found in validation studies of similar compounds and methods. researchgate.net

Ensuring Analytical Accuracy and Precision through Isotope Dilution Mass Spectrometry

The use of this compound is a prime example of the application of isotope dilution mass spectrometry (IDMS), which is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov By introducing a known amount of the isotopically labeled standard into the sample, the ratio of the unlabeled analyte to the labeled standard becomes the primary measurement, which is less susceptible to variations in sample volume, extraction efficiency, and instrument response. nih.govbevital.no

This approach significantly enhances the intra- and inter-assay precision and accuracy. Validation studies for analytical methods employing deuterated internal standards for the quantification of drugs of abuse in biological matrices consistently demonstrate high levels of accuracy and precision. labor-staber.deresearchgate.net

The table below illustrates the typical accuracy and precision data obtained from a validated LC-MS/MS method using deuterated internal standards.

Analyte ConcentrationIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Low Quality Control< 15< 1585 - 115
Medium Quality Control< 15< 1585 - 115
High Quality Control< 15< 1585 - 115

%CV refers to the coefficient of variation, a measure of precision. This table represents typical acceptance criteria for bioanalytical method validation. researchgate.netforensicrti.org

Certification and Quality Control of Reference Materials

The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference materials used. This compound is produced and sold as a certified reference material (CRM). cerilliant.comsigmaaldrich.com CRMs are manufactured under stringent quality control protocols to ensure their identity, purity, and concentration are accurately characterized and documented. lgcstandards.com

Suppliers of such standards, like Cerilliant and Cayman Chemical, provide a Certificate of Analysis (CoA) with their products. caymanchem.comsigmaaldrich.com This document contains critical information about the compound, including its chemical formula, molecular weight, purity (often ≥99% for deuterated forms), and storage conditions. caymanchem.comcaymanchem.com The certification process often involves rigorous testing, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the material. bevital.no For forensic applications, these standards may also be provided as a DEA-exempt solution, which simplifies the procurement process for licensed laboratories. cerilliant.comcaymanchem.com The metrological traceability of these standards to national or international standards ensures that measurements made in different laboratories are comparable and reliable.

Comparative Metabolism of Synthetic Cannabinoids and Analogues

Shared Metabolic Pathways Among Indole- and Naphthoylindole-based Synthetic Cannabinoids

Synthetic cannabinoids, particularly those based on indole (B1671886) and naphthoylindole structures, undergo extensive and rapid metabolism in the body, primarily through Phase I and Phase II reactions. frontiersin.orgnih.gov These pathways are crucial for their detoxification and elimination but can also lead to the formation of biologically active metabolites. nih.govacs.org

Phase I metabolism of these SCs is generally characterized by oxidative processes, primarily hydroxylation and carboxylation, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Common metabolic transformations include:

Hydroxylation: This can occur at various positions on the molecule, including the indole ring or, more commonly, on the N-alkyl side chain. nih.gov

Carboxylation: The terminal omega (ω) carbon of the N-alkyl chain (often a pentyl group) is frequently oxidized to form a carboxylic acid metabolite. The resulting N-pentanoic acid metabolite is a major urinary marker for many synthetic cannabinoids. frontiersin.org

Defluorination: For fluorinated analogues, such as XLR-11 (the 5-fluoro version of UR-144), defluorination followed by hydroxylation is a common metabolic step. researchgate.net

Following Phase I biotransformation, the resulting metabolites, which now have reactive functional groups like hydroxyl or carboxyl moieties, typically undergo Phase II conjugation. The most common Phase II reaction for synthetic cannabinoid metabolites is glucuronidation, where glucuronic acid is attached to the metabolite, making it more water-soluble and facilitating its excretion in urine. researchgate.netnih.gov

Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which has only one major active metabolite, many SCs produce several metabolites that retain significant affinity for and activity at the cannabinoid receptors (CB1 and CB2). nih.govnih.govacs.org While the N-pentanoic acid metabolites of early SCs like JWH-018 were found to be inactive, subsequent research has shown that for other analogues, these carboxylated metabolites can retain biological activity. acs.org

Table 1: Common Metabolic Reactions for Indole-Based Synthetic Cannabinoids

Metabolic PhaseReaction TypeDescriptionCommon Resulting Metabolite
Phase IHydroxylationAddition of a hydroxyl (-OH) group to the alkyl side chain or indole ring.N-(hydroxypentyl) metabolite
Phase ICarboxylationOxidation of the terminal carbon of the alkyl side chain to a carboxylic acid (-COOH).N-pentanoic acid metabolite
Phase IDefluorinationRemoval of a fluorine atom from a haloalkyl side chain, often followed by hydroxylation.Hydroxylated metabolite
Phase IIGlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.Metabolite-glucuronide

Inter-species Differences in UR-144 and Metabolite Biotransformation

The study of synthetic cannabinoid metabolism relies on various in vitro and in vivo models, as obtaining human data can be challenging. These models include human liver microsomes (HLMs), primary human hepatocytes, and animal models. frontiersin.orgresearchgate.net However, species differences in metabolic enzymes can influence the biotransformation pathways, making direct extrapolation to human metabolism complex. nih.gov

One model used to study the biotransformation of SCs is the fungus Cunninghamella elegans. This fungus possesses cytochrome P450 enzymes and can simulate mammalian drug metabolism. nih.govresearchgate.net A study investigating the metabolism of UR-144 using C. elegans successfully identified 25 different metabolites, which were formed through processes like dihydrodiol formation, hydroxylation, and demethylation. researchgate.net

While this fungal model demonstrates significant similarities to human metabolic pathways for Phase I reactions, key differences exist. researchgate.net For instance, the C. elegans model showed a low abundance of ester hydrolysis metabolites and a notable absence of Phase II glucuronic acid conjugates, which are prominent metabolites found in human urine. nih.govresearchgate.net Such differences underscore the importance of using multiple models, preferably those of human origin like hepatocytes, to accurately predict the full metabolic profile of a compound like UR-144 in humans. nih.gov

Table 2: Comparison of Metabolic Models for Synthetic Cannabinoids

ModelAdvantagesDisadvantages
Human Liver Microsomes (HLMs)Good for studying Phase I CYP-mediated reactions.Lacks intact cellular structures and many Phase II enzymes.
Human HepatocytesConsidered the "gold standard" for in vitro; contains a full complement of Phase I and II enzymes.Limited availability and high cost.
Animal Models (e.g., Rats)Provides in vivo data on absorption, distribution, metabolism, and excretion (ADME).Significant species differences in metabolism compared to humans. nih.gov
Cunninghamella elegans (Fungus)Cost-effective and can produce a wide range of Phase I metabolites. researchgate.netMetabolic profile can differ from humans, particularly in Phase II reactions (e.g., glucuronidation). nih.govresearchgate.net

Implications of Analogous Metabolite Formation for Analytical Research

A significant challenge in the forensic analysis of synthetic cannabinoid use is the phenomenon of analogous metabolite formation. This occurs when two or more structurally similar parent compounds are metabolized into identical marker metabolites. frontiersin.orgresearchgate.net This complicates the definitive identification of the specific substance that was consumed, which can have significant legal and clinical implications. frontiersin.org

A primary example of this issue involves UR-144 and its fluorinated analogue, XLR-11. Through metabolic processes involving oxidation of the pentyl side chain (for UR-144) or defluorination and oxidation of the fluoropentyl side chain (for XLR-11), both compounds can produce the same major urinary marker: the N-pentanoic acid metabolite. researchgate.net Consequently, the detection of this metabolite in a urine sample confirms exposure to one of these two substances, but cannot, by itself, distinguish between them. frontiersin.orgresearchgate.net This issue is not unique to UR-144 and has been documented for other SC pairs, such as JWH-018 and its fluorinated counterpart, AM-2201. frontiersin.org

To address the quantitative aspect of this analytical challenge, stable isotope-labeled internal standards are essential. The compound UR-144 N-pentanoic acid metabolite-d5 is a deuterated (heavy isotope-labeled) version of the N-pentanoic acid metabolite. bertin-bioreagent.comcaymanchem.com In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this d5-labeled standard is added to a biological sample (e.g., urine). bertin-bioreagent.comoup.com Because the deuterated standard behaves almost identically to the non-labeled target metabolite during sample extraction and analysis but is distinguishable by its higher mass, it allows for precise and accurate quantification of the metabolite. caymanchem.comcerilliant.com This makes this compound a critical tool for forensic and research applications aimed at quantifying exposure to UR-144 or XLR-11. bertin-bioreagent.com

Table 3: Examples of Synthetic Cannabinoid Analogues and Shared Metabolites

Analogue Pair (Parent Compounds)Shared Major MetaboliteAnalytical Implication
UR-144 and XLR-11N-pentanoic acid metaboliteDetection of the metabolite does not differentiate between the two parent compounds. researchgate.net
JWH-018 and AM-2201JWH-018 N-pentanoic acidRequires identification of unique metabolites (e.g., AM-2201 N-(4-hydroxypentyl)) to confirm specific intake. frontiersin.org
THJ-018 and THJ-2201THJ-018 N-pentanoic acidShared metabolic pathway complicates forensic interpretation. frontiersin.org

Compound Names Table

Common Name/AbbreviationFull Chemical Name
UR-144(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
UR-144 N-pentanoic acid metabolite3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid caymanchem.com
This compound5-(3-(2,2,3,3-tetramethyl-cyclopropanecarbonyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoic acid caymanchem.com
XLR-111-(5-fluoropentyl)-1H-indol-3-ylmethanone researchgate.net
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
AM-22011-(5-fluoropentyl)-1H-indol-3-ylmethanone nih.gov
Δ⁹-THCΔ⁹-tetrahydrocannabinol

Future Research Directions and Emerging Methodologies

Development of Novel Analytical Platforms for Comprehensive Metabolite Screening

The landscape of synthetic cannabinoid analysis is dominated by the need for sensitive and comprehensive screening methods. The constant emergence of new compounds requires analytical platforms that can not only detect known metabolites but also identify novel ones. frontiersin.org High-resolution mass spectrometry (HRMS) has become an indispensable tool in this endeavor. nih.govcfsre.orgnih.gov Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Orbitrap-based systems offer high mass accuracy and resolution, enabling the identification of unknown metabolites. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) remains a valuable technique, particularly for the analysis of certain metabolites. nih.govcfsre.org However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its ability to analyze a wider range of compounds with high sensitivity and specificity without the need for derivatization. nih.gov

A significant challenge in comprehensive screening is the sheer volume and diversity of synthetic cannabinoids and their metabolites. nih.govcfsre.orgoup.com To address this, non-targeted screening approaches using HRMS are gaining prominence. nih.gov These methods acquire data for all ions within a specified mass range, allowing for retrospective analysis of data for newly identified compounds without the need to re-run samples. nih.gov

The development of more effective immunoassays is another area of focus. While traditional immunoassays can be limited by cross-reactivity and the inability to detect new analogs, newer assays are being developed with broader cross-reactivity to detect entire classes of synthetic cannabinoids. oup.com However, these are generally considered screening tools that require confirmation by more specific techniques like MS.

Interactive Table: Comparison of Analytical Platforms for Synthetic Cannabinoid Metabolite Screening.

Analytical PlatformStrengthsWeaknesses
LC-HRMS (e.g., QTOF, Orbitrap) High mass accuracy and resolution, non-targeted screening capabilities, retrospective data analysis.Higher instrument cost, complex data analysis.
LC-MS/MS High sensitivity and specificity, widely available.Primarily for targeted analysis, may miss novel metabolites.
GC-MS Good for volatile and thermally stable compounds, established libraries.May require derivatization, not suitable for all metabolites.
Immunoassays Rapid and cost-effective for initial screening.Prone to cross-reactivity, may not detect new analogs.

Integration of Metabolomics and Proteomics in Understanding Metabolic Pathways

A deeper understanding of the metabolic pathways of synthetic cannabinoids like UR-144 can be achieved through the integration of metabolomics and proteomics. This multi-omics approach allows for a more holistic view of the cellular response to these substances. news-medical.net Metabolomics focuses on the comprehensive analysis of all metabolites in a biological system, providing a direct snapshot of the biochemical activity. marshall.edu Proteomics, on the other hand, identifies and quantifies the proteins present, offering insights into the enzymatic machinery responsible for metabolism. news-medical.net

By combining these two fields, researchers can correlate changes in protein expression (e.g., specific cytochrome P450 enzymes) with the observed metabolite profile. bohrium.com This integration can help to:

Identify the specific enzymes responsible for the formation of metabolites like UR-144 N-pentanoic acid.

Uncover previously unknown metabolic pathways.

Understand the inter-individual variability in drug metabolism.

Elucidate the mechanisms of toxicity associated with synthetic cannabinoids.

Pathway analysis tools can be used to map the identified proteins and metabolites to known biochemical pathways, revealing the broader biological impact of synthetic cannabinoid exposure. bohrium.com While the direct application of integrated metabolomics and proteomics to UR-144 N-pentanoic acid metabolite-d5 is not yet widely reported, the principles and methodologies are well-established in the broader field of drug metabolism and toxicology. nih.gov

Advanced In Vitro and Ex Vivo Models for Metabolic Studies

To accurately predict and study the metabolism of synthetic cannabinoids, researchers are moving towards more sophisticated in vitro and ex vivo models that better mimic human physiology.

Human Liver Microsomes (HLMs) are a widely used in vitro tool for studying phase I metabolism, as they contain a high concentration of cytochrome P450 enzymes. spectroscopyonline.comoup.comnih.gov Incubating a parent compound like UR-144 with HLMs allows for the identification of its primary oxidative metabolites. nih.gov

Hepatocytes , or liver cells, offer a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as the necessary cofactors. frontiersin.orgnih.gov The use of cryopreserved human hepatocytes is a common practice for in vitro drug metabolism studies. frontiersin.org

3D Cell Cultures , such as spheroids and organoids, are emerging as a significant advancement over traditional 2D cell cultures. oup.combohrium.combrjac.com.brresearchgate.net These models more accurately represent the complex cell-cell and cell-matrix interactions found in native tissues, leading to more physiologically relevant metabolic profiles. oup.comresearchgate.net For instance, 3D liver models can maintain metabolic activity for longer periods, allowing for the study of long-term metabolic processes. brjac.com.br

Ex vivo models , such as perfused liver systems, provide an even closer approximation of in vivo conditions. While less common due to their complexity, these models can offer valuable insights into the complete metabolic fate of a compound within an intact organ.

The fungus Cunninghamella elegans has also been explored as a model for producing human-relevant metabolites of synthetic cannabinoids, including UR-144. researchgate.netnih.gov This model can be particularly useful for generating larger quantities of metabolites for structural elucidation. nih.gov

Interactive Table: Comparison of In Vitro and Ex Vivo Models for Metabolic Studies.

ModelAdvantagesDisadvantages
Human Liver Microsomes (HLMs) High concentration of phase I enzymes, cost-effective.Lacks phase II enzymes and cellular context.
Hepatocytes (2D culture) Contains both phase I and II enzymes, more complete metabolism.Limited long-term viability and physiological relevance.
3D Cell Cultures (Spheroids/Organoids) More physiologically relevant, longer-term cultures possible.More complex and costly to establish and maintain.
Cunninghamella elegans Can produce large quantities of human-like metabolites.May not perfectly replicate all human metabolic pathways.

Addressing Challenges in Metabolite Identification of Emerging Synthetic Cannabinoids

The identification of metabolites of emerging synthetic cannabinoids presents several significant challenges for forensic and clinical laboratories.

One of the primary hurdles is the sheer proliferation of new compounds . frontiersin.orgnih.govcfsre.orgoup.com Clandestine labs constantly modify the chemical structures of existing synthetic cannabinoids to evade legal restrictions, creating a moving target for analytical methods. oup.com

The lack of commercially available reference standards for new metabolites is a major obstacle. frontiersin.orgnih.gov Authentic standards are essential for the unambiguous identification and accurate quantification of metabolites in biological samples. In their absence, identification must rely on interpretation of mass spectral data, which can be challenging and less definitive.

Isomeric compounds pose another significant analytical challenge. Many synthetic cannabinoids and their metabolites exist as structural or positional isomers, which have the same mass and often produce very similar mass spectra, making them difficult to distinguish using standard MS techniques. nih.govnih.govchemrxiv.org Advanced techniques such as ion mobility-mass spectrometry (IM-MS) are being explored to improve the separation and identification of isomeric metabolites. nih.govchemrxiv.orgchemrxiv.org

Furthermore, some different parent synthetic cannabinoids can produce common metabolites , making it difficult to determine the specific substance that was consumed. frontiersin.orgnih.gov For example, UR-144 and its fluorinated analog XLR-11 can produce some of the same hydroxylated metabolites. frontiersin.org This necessitates the identification of unique marker metabolites for each parent compound.

Finally, the extensive metabolism of most synthetic cannabinoids means that the parent compound is often not detectable in urine, making the identification of its metabolites the only way to confirm exposure. frontiersin.orgnews-medical.net This underscores the critical importance of ongoing research into the metabolic pathways of new and emerging synthetic cannabinoids.

Q & A

Q. What are the optimal analytical methods for quantifying UR-144 N-pentanoic acid metabolite-d5 in biological matrices?

The most robust methods for quantification involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) with liquid-liquid extraction (LLE) for sample preparation. This approach achieves high sensitivity (detection limits <1 ng/mL) and specificity for distinguishing deuterated metabolites from endogenous compounds . For rapid screening, enzyme-linked immunosorbent assays (ELISAs) targeting the pentanoic acid metabolite demonstrate 100% accuracy at a 5 ng/mL cutoff, though cross-reactivity with hydroxylated metabolites (e.g., 4-OH-pentyl-UR-144) requires confirmation via LC-MS/MS .

Q. How should researchers prepare and store reference standards for UR-144 metabolites?

Reference standards should be stored at -20°C in chemically stable solvents (e.g., methanol or isopropanol) to maintain integrity for ≥2 years. Certified reference materials (CRMs) with isotopic purity (e.g., 100 μg/mL in methanol) are critical for calibration. For long-term storage, lyophilized powders are preferred over solutions to avoid degradation .

Q. What metabolic pathways produce this compound?

The metabolite arises primarily through phase I oxidative metabolism :

  • Hydroxylation at the pentyl side chain.
  • Carboxylation of the hydroxylated intermediate. In human hepatocyte studies, UR-144 undergoes defluorination (if fluorinated analogs like XLR-11 are present), leading to shared metabolites. Trace amounts of 4-OH-pentyl-UR-144 may also form, necessitating chromatographic separation for accurate identification .

Advanced Research Questions

Q. How can researchers validate the specificity of immunoassays for UR-144 metabolites?

Validate using cross-reactivity panels with structurally similar metabolites (e.g., UR-144 4-OH-pentyl, XLR-11 N-pentanoic acid) and parent compounds. For example, monoclonal antibody M859 shows 100% cross-reactivity with UR-144 5-pentanoic acid metabolite but only 20% with UR-144 itself. Parallel testing with LC-MS/MS is essential to resolve false positives from hydroxylated analogs .

Q. What methodological challenges arise when differentiating UR-144 metabolites from XLR-11 metabolites?

Both compounds share N-pentanoic acid metabolites due to overlapping biotransformation pathways. Differentiation requires:

  • High-resolution mass spectrometry (HRMS) to identify unique fragment ions (e.g., defluorinated products from XLR-11).
  • Stable isotope labeling (e.g., d5-indole) to track UR-144-specific metabolites.
  • Metabolite ratio analysis , as XLR-11 produces additional hydroxylated glucuronides absent in UR-144 metabolism .

Q. How should researchers address inter-laboratory variability in metabolite quantification?

Implement harmonized protocols for:

  • Internal standards : Use deuterated analogs (e.g., UR-144-d5) to correct for matrix effects.
  • Quality controls (QCs) : Include low, mid, and high concentrations to assess precision (intra-day CV <10%, inter-day CV <15%) .
  • Data normalization : Apply ANOVA or mixed-effects models to account for batch variability in multi-site studies .

Q. What are the limitations of current metabolic stability studies for UR-144 metabolites?

Most data derive from in vitro hepatocyte models , which may not fully replicate in vivo conditions. Key gaps include:

  • Tissue-specific metabolism (e.g., renal vs. hepatic clearance).
  • Long-term stability in alternative matrices (e.g., oral fluid, hair).
  • Impact of co-administered drugs on metabolic enzyme activity .

Q. How can researchers optimize LC-MS/MS parameters for low-abundance metabolites in forensic samples?

Critical parameters include:

  • Ionization mode : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Collision energy optimization : Tailor to fragment precursor ions (e.g., m/z 342 → 214 for UR-144-d5).
  • Dynamic background subtraction : Reduces noise in complex matrices like urine or blood .

Methodological Considerations Table

ParameterRecommendationEvidence Sources
Sample Preparation LLE with ethyl acetate/dichloromethane
Detection Limit 0.1–1 ng/mL (LC-MS/MS)
Cross-Reactivity Validate against 4-OH-pentyl metabolites
Storage Stability -20°C in methanol, ≥2 years
Metabolite ID HRMS with mass defect filtering

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.